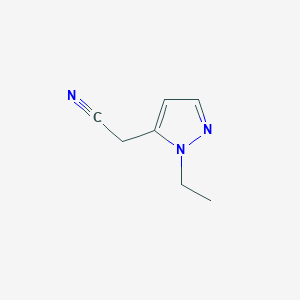

1-Ethyl-1H-pyrazole-5-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-1H-pyrazole-5-acetonitrile” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular formula of “1-Ethyl-1H-pyrazole-5-acetonitrile” is C5H8N2 .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “1-Ethyl-1H-pyrazole-5-acetonitrile” is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of “1-Ethyl-1H-pyrazole-5-acetonitrile” consists of a pyrazole ring with an ethyl group attached to one of the nitrogen atoms . A specific 3D structure or 2D Mol file is not available in the retrieved data.

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . A specific chemical reaction involving “1-Ethyl-1H-pyrazole-5-acetonitrile” is not available in the retrieved data.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

1-Ethyl-1H-pyrazole-5-acetonitrile: has been investigated in the context of supramolecular chemistry. Researchers have explored its crystal structures to understand the existence of planar stacking columns in supramolecular assemblies of pyrazoles . Although this specific compound did not exhibit planar stacking interactions between benzenes in solid or liquid states, its study contributes to our understanding of how small structural changes impact the supramolecular environment.

Antipromastigote Activity

A molecular simulation study highlighted the potent in vitro antipromastigote activity of a related pyrazole compound (compound 13). This compound demonstrated a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . While this specific study focused on a different pyrazole derivative, it underscores the potential for bioactivity within this class of compounds.

Synthesis and Properties

Pyrazoles, including 1-Ethyl-1H-pyrazole-5-acetonitrile , serve as valuable synthetic intermediates. Their applications span biological, physical-chemical, material science, and industrial fields . Researchers continue to explore the synthesis of structurally diverse pyrazole derivatives, aiming to unlock new and improved applications. Functionalized pyrazole rings, such as amines, carbaldehydes, and halides, contribute to the formation of complex structures with diverse properties.

Photophysical Properties

Certain fused pyrazoles exhibit exceptional photophysical properties. These properties make them relevant for applications in areas such as sensors, imaging, and optoelectronics . While specific studies may focus on other pyrazole derivatives, the general trend suggests that 1-Ethyl-1H-pyrazole-5-acetonitrile and related compounds could also possess interesting photophysical behavior.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Although this specific compound was not directly studied for these activities, its structural similarity to other pyrazoles suggests potential bioactivity.

Synthetical Utility

Efficient and selective synthesis of pyrazole derivatives is crucial. Researchers explore various strategies, including innovative protocols using heterogeneous catalysts, to obtain industrially and pharmaceutically relevant chemicals . 1-Ethyl-1H-pyrazole-5-acetonitrile contributes to this field by offering synthetical versatility.

Safety and Hazards

While specific safety and hazard information for “1-Ethyl-1H-pyrazole-5-acetonitrile” is not available, general safety measures for handling pyrazole derivatives include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Propiedades

IUPAC Name |

2-(2-ethylpyrazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-2-10-7(3-5-8)4-6-9-10/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFKAQYRLYSXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)

![N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2431251.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2431253.png)

![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)